molecular formula C7H15NO3 B3077687 Methyl 3-[(3-hydroxypropyl)amino]propanoate CAS No. 10494-79-8

Methyl 3-[(3-hydroxypropyl)amino]propanoate

Cat. No. B3077687
CAS RN: 10494-79-8
M. Wt: 161.2 g/mol
InChI Key: WEQOWUJRHBLTHI-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-hydroxypropyl)amino]propanoate” is a chemical compound with the CAS Number: 10494-79-8 . It has a molecular weight of 161.2 and its IUPAC name is methyl 3-[(3-hydroxypropyl)amino]propanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(3-hydroxypropyl)amino]propanoate” is represented by the linear formula C7H15NO3 . The InChI code for this compound is 1S/C7H15NO3/c1-11-7(10)3-5-8-4-2-6-9/h8-9H,2-6H2,1H3 .

Scientific Research Applications

Asymmetric Synthesis

Methyl 3-[(3-hydroxypropyl)amino]propanoate is utilized in asymmetric synthesis processes. For instance, it is involved in the efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate. This synthesis is crucial for producing enantiomerically pure compounds, essential in pharmaceutical research (Narsaiah & Kumar, 2011).

Synthetic Routes Exploration

Exploration of synthetic routes towards derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid also involves methyl 3-[(3-hydroxypropyl)amino]propanoate. This includes strategies for the imination of key sulfoxide intermediates. Such explorations contribute to understanding the synthesis and behavior of complex organic compounds (Tye & Skinner, 2002).

Role in Anticancer Research

Some research explores the synthesis and evaluation of compounds for anticancer activity, where derivatives of methyl 3-[(3-hydroxypropyl)amino]propanoate play a significant role. These studies contribute to the development of new therapeutic agents in cancer treatment (Saad & Moustafa, 2011).

Corrosion Inhibition

Methyl 3-[(3-hydroxypropyl)amino]propanoate derivatives have been studied for their effectiveness in inhibiting corrosion of metals. This application is significant in industrial contexts where corrosion can lead to significant material degradation (Missoum et al., 2013).

Biocatalysis and Chiral Chemistry

The compound is used in biocatalysis, particularly in the asymmetric synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate. This is part of broader research into chiral chemistry and enantioselective synthesis (Li et al., 2013).

Mechanism of Action

The mechanism of action for “Methyl 3-[(3-hydroxypropyl)amino]propanoate” is not explicitly mentioned in the sources I found. It’s possible that its mechanism of action could be related to its potential use in proteomics research , but more specific information would require further investigation.

Safety and Hazards

The safety information available indicates that “Methyl 3-[(3-hydroxypropyl)amino]propanoate” may be an irritant . As with any chemical, it’s important to handle it with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(3-hydroxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-11-7(10)3-5-8-4-2-6-9/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQOWUJRHBLTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-hydroxypropyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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